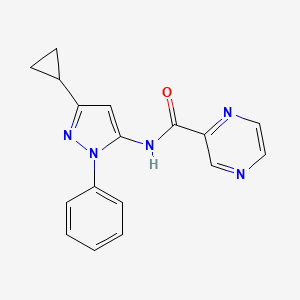
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide, also known as CPPC, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. CPPC is a pyrazoline-based compound that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. In
科学的研究の応用
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential as an anti-inflammatory agent. Studies have shown that N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In addition to its anti-inflammatory effects, N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has also been shown to exhibit analgesic and antipyretic effects. Studies have shown that N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide can reduce pain and fever in animal models, suggesting that it may have potential as a treatment for pain and fever in humans.
作用機序
The mechanism of action of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Studies have also suggested that N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one of the limitations of using N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are numerous future directions for research on N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide. One area of research is the development of new synthetic methods for N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide that are more efficient and cost-effective. Another area of research is the investigation of the safety and efficacy of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide in humans, particularly in the treatment of inflammatory and neurodegenerative diseases. Finally, there is a need for further studies to elucidate the mechanism of action of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide and its potential as a therapeutic agent.
合成法
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-cyclopropyl-2-phenylpyrazoline-3-carboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then treated with phosphorus oxychloride, followed by reaction with 2-aminopyrazine to produce N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide. Other methods of synthesis include the reaction of 5-cyclopropyl-2-phenylpyrazoline-3-carboxylic acid with 2-aminopyrazine in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
特性
IUPAC Name |
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(15-11-18-8-9-19-15)20-16-10-14(12-6-7-12)21-22(16)13-4-2-1-3-5-13/h1-5,8-12H,6-7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAYSQXEQFUHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)NC(=O)C3=NC=CN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

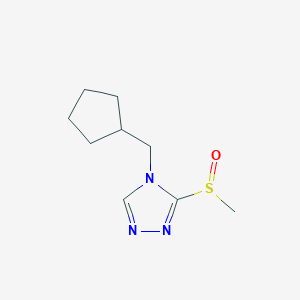
![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)
![N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553453.png)
![2-[[4-(2,3-dihydro-1H-inden-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]pentanedinitrile](/img/structure/B7553463.png)
![3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B7553466.png)
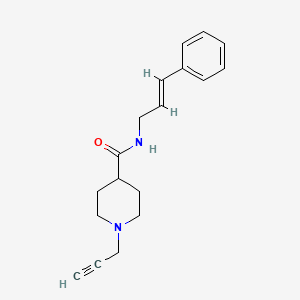
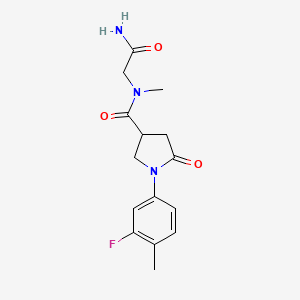
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)

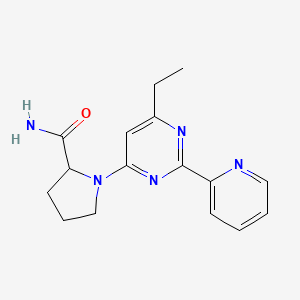
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)
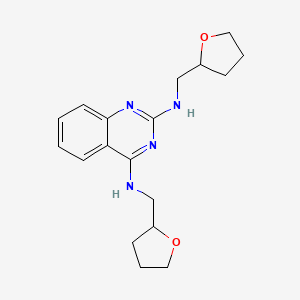
![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)